molecular formula C9H8BrF3O2 B6293726 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene CAS No. 2379321-82-9

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene

Cat. No. B6293726
CAS RN: 2379321-82-9
M. Wt: 285.06 g/mol
InChI Key: KFVYJWJEOFAVSW-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene, also known as 4-Bromo-MMBTF, is a compound that is used in a variety of scientific research applications. It is a versatile organic compound that can be used for a variety of purposes, including the synthesis of other compounds, the study of biochemical and physiological effects, and the study of the mechanism of action.

Scientific Research Applications

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF has a variety of scientific research applications. It can be used as a reagent in the synthesis of other compounds, such as 4-bromo-2-(2,2,2-trifluoroethoxymethyl)-1-(trifluoromethoxy)benzene. It can also be used in the study of the mechanism of action of other compounds. Additionally, 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF can be used in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF is not yet fully understood. However, it is believed that the compound binds to certain enzymes in the body, which in turn leads to an increase in the activity of those enzymes. This increased activity can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF are not yet fully understood. However, some studies have suggested that the compound may have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, the compound has been shown to increase the activity of certain enzymes, which could lead to various biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The use of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF in lab experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable, making it ideal for use in lab experiments. Additionally, the compound is relatively inexpensive, making it an attractive option for researchers. However, there are some limitations to the use of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF in lab experiments. The compound is not as well-studied as some other compounds, so its full effects are not yet known. Additionally, the compound is not approved for human use, so it should not be used in experiments involving humans.

Future Directions

The potential applications of 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF are vast, and there are many future directions that could be explored. One potential direction is the study of the compound’s effects on various diseases and conditions. Additionally, further research could be done on the compound’s mechanism of action and its potential biochemical and physiological effects. Additionally, further research could be done on the synthesis of the compound and the development of new synthesis methods. Finally, further research could be done on the potential applications of the compound in various scientific fields, such as medicine and pharmacology.

Synthesis Methods

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzeneF can be synthesized from 4-bromobenzaldehyde and 2-methoxymethyl-1,3-dioxolane. First, 4-bromobenzaldehyde is reacted with 2-methoxymethyl-1,3-dioxolane in the presence of sodium hydroxide and a catalytic amount of potassium carbonate. This yields 4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene. This synthesis method is relatively simple and efficient, making it a useful tool for researchers.

properties

IUPAC Name

4-bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-14-5-6-4-7(10)2-3-8(6)15-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVYJWJEOFAVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(methoxymethyl)-1-(trifluoromethoxy)benzene

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